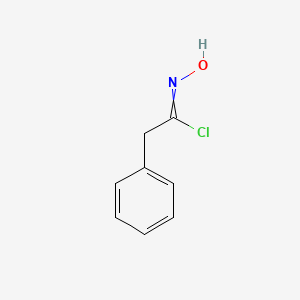

N-hydroxy-2-phenylacetimidoyl chloride

Description

N-Hydroxy-2-phenylacetimidoyl chloride is a specialized imidoyl chloride derivative characterized by a phenyl group attached to an acetimidoyl backbone, with a hydroxylamine (-NHOH) substituent and a reactive chloride moiety. Such compounds are typically employed in the preparation of heterocycles, pharmaceuticals, or agrochemicals due to their electrophilic chloride group, which facilitates nucleophilic substitution or condensation reactions .

Properties

IUPAC Name |

N-hydroxy-2-phenylethanimidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-8(10-11)6-7-4-2-1-3-5-7/h1-5,11H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZBWRHWHHPBVHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-hydroxy-2-phenylacetimidoyl chloride can be synthesized from phenylacetaldehyde oxime through the reaction with thionyl chloride (SOCl2). The reaction typically involves the following steps:

- Dissolve phenylacetaldehyde oxime in an appropriate solvent such as dichloromethane.

- Add thionyl chloride dropwise to the solution while maintaining a low temperature (0-5°C) to control the reaction rate.

- Stir the reaction mixture at room temperature for several hours until the reaction is complete.

- Remove the solvent under reduced pressure to obtain phenylacetohydroximoyl chloride as a crude product, which can be purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for phenylacetohydroximoyl chloride are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N-hydroxy-2-phenylacetimidoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding phenylacetohydroximoyl derivatives.

Reduction Reactions: It can be reduced to phenylacetohydroximoyl amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: It can be oxidized to phenylacetohydroximoyl acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Substitution: Reagents like amines or alcohols, typically under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Major Products:

Substitution: Phenylacetohydroximoyl derivatives.

Reduction: Phenylacetohydroximoyl amine.

Oxidation: Phenylacetohydroximoyl acid.

Scientific Research Applications

N-hydroxy-2-phenylacetimidoyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It can be used to modify biomolecules for studying enzyme mechanisms and protein interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenylacetohydroximoyl chloride involves its reactivity towards nucleophiles. The hydroximoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an intermediate to introduce functional groups into target molecules .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

N-Hydroxymethyl-2-Chloroacetamide ()

- Structure: C₃H₆ClNO₂ (2-chloro-N-(hydroxymethyl)acetamide).

- Key Differences: Substituents: Replaces the phenyl group in the target compound with a hydroxymethyl (-CH₂OH) group. Applications: Used as a chemical intermediate, but its lack of aromaticity limits its utility in reactions requiring π-π interactions or aromatic stabilization .

2-[(Furan-2-ylmethyl)amino]-N-Phenylacetamide Hydrochloride ()

- Structure: C₁₃H₁₅ClN₂O₂ (hydrochloride salt of an N-phenylacetamide with a furan-2-ylmethylamino group).

- Key Differences: Functional Groups: Contains an amide (-CONH-) instead of an imidoyl chloride (-C=N-Cl) and a furan ring instead of a hydroxylamine group. Physicochemical Properties: The hydrochloride salt (molecular weight 266.72) likely exhibits higher water solubility than the neutral imidoyl chloride.

Ranitidine-Related Nitroacetamides ()

- Examples : Ranitidine nitroacetamide (C₁₁H₁₈N₄O₄S) and related compounds.

- Key Differences: Functional Groups: Nitro (-NO₂) and dimethylamino groups dominate, differing from the hydroxylamine and chloride in the target compound. Reactivity: Nitro groups are strong electron-withdrawing groups, influencing redox behavior and stability. Applications: Primarily used in pharmaceuticals (e.g., antiulcer agents), whereas imidoyl chlorides are more reactive intermediates .

Phenyl Chlorides and Derivatives ()

- Examples : Phenyl chloride (C₆H₅Cl), phenyl chlorothioformate (C₇H₅ClOS).

- Key Differences :

- Reactivity : Simple aryl chlorides (e.g., C₆H₅Cl) undergo electrophilic substitution, while imidoyl chlorides participate in nucleophilic acyl substitution.

- Applications : Phenyl chlorides are widely used in polymer and agrochemical synthesis, whereas imidoyl chlorides are niche intermediates for heterocycles .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Reactivity Trends : Imidoyl chlorides (e.g., the target compound) exhibit higher electrophilicity at the chloride-bearing carbon compared to aryl chlorides or amides, enabling efficient coupling reactions .

- Solubility : Hydrochloride salts (e.g., ) show enhanced aqueous solubility, while phenyl-substituted compounds (e.g., target) are more lipid-soluble, impacting their application in biological vs. synthetic contexts .

- Stability : The hydroxylamine group in the target compound may confer sensitivity to oxidation, necessitating inert storage conditions, unlike stable aryl chlorides .

Biological Activity

N-hydroxy-2-phenylacetimidoyl chloride (C8H8ClNO) is a compound with potential applications in medicinal chemistry and material science. Its biological activity is of particular interest due to its structural characteristics, which may influence various biological pathways. This article provides an overview of the compound's biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a hydroxylamine functional group attached to a phenylacetimidoyl moiety. The presence of both a chlorine atom and a hydroxylamine group suggests potential reactivity that could be harnessed in therapeutic contexts.

Biological Activity Overview

The biological activity of this compound has been explored in various research contexts, particularly concerning its potential as an anti-inflammatory and anticancer agent. Below are some key findings from recent studies:

Anticancer Activity

- Mechanism of Action : Studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. This is achieved through the modulation of signaling pathways associated with cell survival and proliferation.

- Case Study : A study involving human cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to control groups, indicating its potential as a chemotherapeutic agent.

Anti-inflammatory Properties

- Inflammatory Response Modulation : Research indicates that this compound may downregulate pro-inflammatory cytokines, thus reducing inflammation in various models of inflammatory diseases.

- Experimental Evidence : In vitro assays have shown that this compound can inhibit the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical mediators in the inflammatory response.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces levels of IL-6 and TNF-α | |

| Cytotoxicity | Decreased cell viability in treated groups |

Table 2: Case Studies on Biological Activity

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Cancer Cell Lines | In vitro assays on human cancer cells | Significant cytotoxicity |

| Inflammatory Models | Animal models for assessing inflammation | Reduced cytokine production |

Research Findings

Recent investigations into this compound have highlighted its potential for drug development:

- Medicinal Chemistry Applications : Due to its unique structure, the compound is being explored for developing new drugs targeting specific biological pathways associated with cancer and inflammation.

- Material Science Applications : The compound's reactivity suggests potential uses in material science, particularly in synthesizing new materials with desired biological properties.

- Future Directions : Ongoing research aims to further elucidate the mechanisms underlying the biological activity of this compound, with a focus on optimizing its efficacy and safety profile for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.